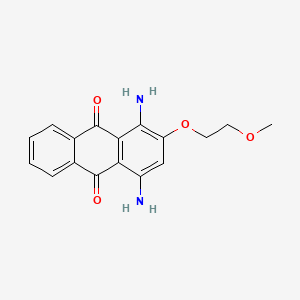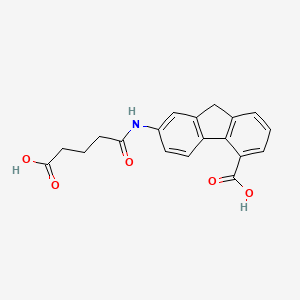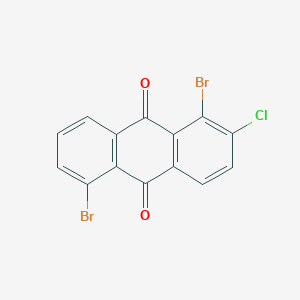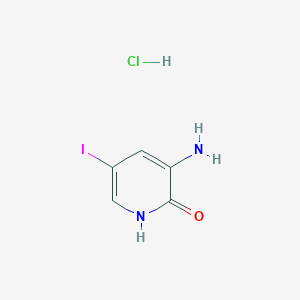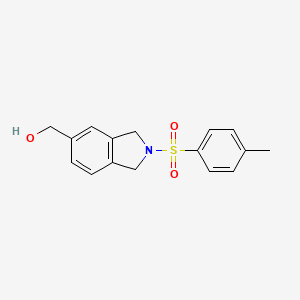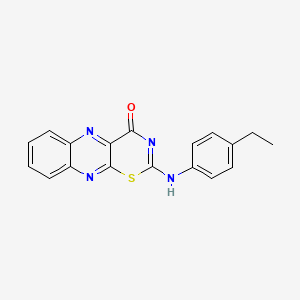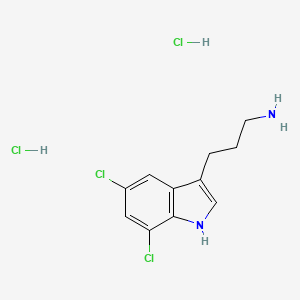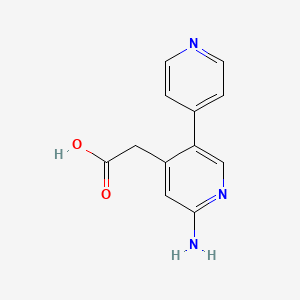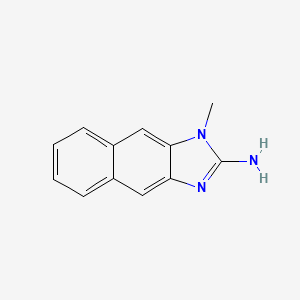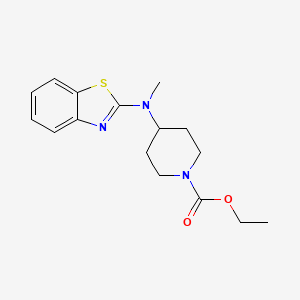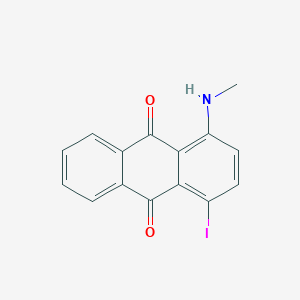
1-Iodo-4-(methylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-4-(methylamino)anthracene-9,10-dione is an organic compound with the molecular formula C15H10INO2. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of an iodine atom and a methylamino group attached to the anthracene-9,10-dione structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Iodo-4-(methylamino)anthracene-9,10-dione can be synthesized through the bromination of 1-methylaminoanthraquinone followed by iodination. The bromination involves adding bromine to a mixture of 1-methylaminoanthraquinone and pyridine, followed by heating and stirring for several hours. The resulting product is then subjected to iodination using iodine and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-4-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various halogenated anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodo-4-(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Iodo-4-(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to DNA and interfere with cellular processes, contributing to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylamino-4-bromoanthraquinone: Similar structure with a bromine atom instead of iodine.
1-Anilino-4-(methylamino)anthracene-9,10-dione: Contains an anilino group in place of the iodine atom.
Uniqueness
1-Iodo-4-(methylamino)anthracene-9,10-dione is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
112878-59-8 |
|---|---|
Molekularformel |
C15H10INO2 |
Molekulargewicht |
363.15 g/mol |
IUPAC-Name |
1-iodo-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10INO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 |
InChI-Schlüssel |
MFVUNBIQWIDLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=C(C=C1)I)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


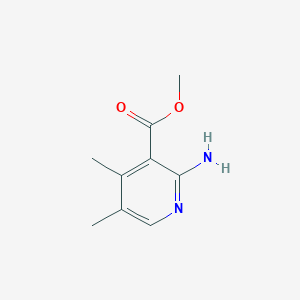
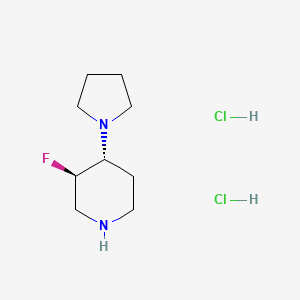
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
